1'-methyl-4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,4'-piperidine]
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Overview
Description
1'-Methyl-4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,4'-piperidine] is a complex organic compound belonging to the class of benzoxazepines. This compound features a fused ring system that includes a benzene ring, an oxazepine ring, and a piperidine ring. The presence of a methyl group at the 1' position adds to its structural complexity and potential for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1'-methyl-4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,4'-piperidine] typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted benzoxazepine precursors under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the presence of a catalyst to facilitate the ring closure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1'-Methyl-4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,4'-piperidine] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at various positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products Formed:
Scientific Research Applications
1'-Methyl-4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,4'-piperidine] has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand for biological receptors or as a probe in biochemical studies.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 1'-methyl-4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,4'-piperidine] exerts its effects depends on its molecular targets and pathways. The compound may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
1'-Methyl-4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,4'-piperidine] can be compared with other similar compounds, such as:
Benzoxazepines: Similar compounds without the spiro and piperidine rings.
Piperidines: Compounds containing the piperidine ring but lacking the benzoxazepine structure.
Spiro Compounds: Other spiro compounds with different fused ring systems.
The uniqueness of 1'-methyl-4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,4'-piperidine] lies in its fused ring system and the presence of the methyl group, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
1'-methylspiro[4,5-dihydro-3H-1,4-benzoxazepine-2,4'-piperidine] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-16-8-6-14(7-9-16)11-15-10-12-4-2-3-5-13(12)17-14/h2-5,15H,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCGGARLBZHETFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)CNCC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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